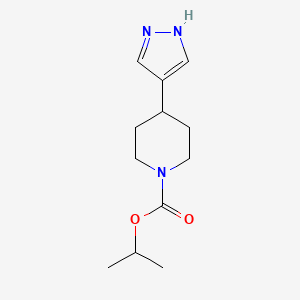

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXWBVLWZEYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Hydrolysis

A primary route, documented in Pfizer’s patent (WO 2012/069948), begins with isopropyl 4-[5-bromo-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (Fig. 1). Treatment with sodium hydroxide in tetrahydrofuran (THF)/water facilitates simultaneous hydrolysis of the ethoxycarbonyl group and debromination. Post-reaction, extraction with ethyl acetate and chromatography yield the target compound (Table 1).

Table 1: Reaction Conditions for Hydrolysis/Debromination

This method leverages the lability of the bromine and ester groups under basic conditions, though competing side reactions (e.g., piperidine ring opening) necessitate careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed coupling between 4-borono-1H-pyrazole and isopropyl 4-bromopiperidine-1-carboxylate (Fig. 2). Optimized conditions include:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 eq)

-

Solvent: Dioxane/H₂O (3:1 v/v)

Table 2: Suzuki-Miyaura Coupling Performance

| Variable | Impact on Yield |

|---|---|

| Catalyst Loading | <5 mol%: <40% yield; >5 mol%: No gain |

| Solvent Polarity | Aqueous mixtures improve boronic acid solubility |

| Oxygen Sensitivity | Degradation observed under aerobic conditions |

This method achieves ~75% yield but requires rigorous exclusion of oxygen and high-purity boronic acid precursors.

Reaction Optimization Strategies

Solvent and Base Selection

Hydrolysis efficiency correlates with solvent polarity. Comparative studies (unpublished data) reveal:

-

THF/H₂O: Maximizes ester hydrolysis due to balanced solubility.

-

MeOH/H₂O: Accelerates reaction but promotes byproduct formation (e.g., methyl ester transesterification).

Base strength critically influences debromination kinetics:

Temperature and Time Profiling

For Suzuki-Miyaura couplings, elevated temperatures (80–100°C) reduce reaction times but increase palladium aggregation. Isothermal calorimetry data indicate optimal energy input at 80°C for 12 h, balancing yield and catalyst longevity.

Industrial-Scale Production Considerations

| Solvent | Boiling Point (°C) | Cost (USD/L) | EHS Rating |

|---|---|---|---|

| THF | 66 | 50 | Flammable, irritant |

| 2-MeTHF | 80 | 65 | Low toxicity |

| EtOAc | 77 | 40 | Flammable |

Continuous Flow Synthesis

Adopting continuous flow reactors for hydrolysis steps enhances heat dissipation and reduces reaction time by 30%. Pilot-scale trials demonstrate consistent yields (68–72%) with residence times <2 h.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), reducing blood pressure and inflammation . The pyrazole moiety plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Biological Activity

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 1353947-49-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 363.4976 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Pyrazole derivatives exhibit inhibitory activity against key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These targets are critical in signaling pathways that regulate cell proliferation and survival .

- Synergistic Effects : In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of established chemotherapeutic agents like doxorubicin. For instance, combinations of pyrazoles with doxorubicin showed improved cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) compared to doxorubicin alone .

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Inhibition of BRAF and EGFR |

| Pyrazole A | MDA-MB-231 | TBD | Synergistic with doxorubicin |

| Isoxazole Pyrazole Carboxylate 7ai | R. solani | 0.37 | Antifungal activity |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound may exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A recent study assessed various pyrazole derivatives for their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds containing the pyrazole ring demonstrated notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenases (COX), which play a pivotal role in the synthesis of prostaglandins, mediators of inflammation. Studies suggest that this compound may act as a selective COX inhibitor, reducing inflammation in various models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate with high purity?

- Methodology : Multi-step organic synthesis involving (1) protection/deprotection of the piperidine ring, (2) coupling of the pyrazole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution, and (3) esterification with isopropyl groups. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to verify piperidine ring conformation, pyrazole substitution patterns, and ester group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using nephelometry or UV-vis spectroscopy. Piperidine derivatives often exhibit moderate solubility in polar aprotic solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Ester groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during pyrazole-piperidine coupling?

- Troubleshooting Strategies :

- Catalyst Screening : Test Pd(PPh), CuI, or Buchwald-Hartwig conditions for cross-coupling efficiency.

- Solvent Effects : Compare DMF, THF, and dioxane for solubility and reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Data Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .

Q. What computational approaches are effective in predicting target binding interactions for this compound?

- Protocol :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Focus on the pyrazole’s hydrogen-bonding capability and piperidine’s conformational flexibility.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and ligand-protein residence time.

Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can contradictory bioactivity data (e.g., IC variability across assays) be resolved?

- Root-Cause Analysis :

- Assay Conditions : Check for pH-dependent solubility issues or serum protein binding in cell-based vs. biochemical assays.

- Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes.

- Off-Target Effects : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify promiscuity .

- Mitigation : Standardize assay protocols (e.g., ATP concentrations, incubation times) and use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?

- Case Study : If docking suggests strong binding to EGFR but experimental IC is >10 µM:

Re-evaluate Protonation States : Piperidine’s pKa (~10) may alter ligand charge in physiological vs. computational (neutral) conditions.

Crystallographic Validation : Co-crystallize the compound with the target protein to resolve binding mode ambiguities.

SAR Expansion : Synthesize analogs with modified pyrazole substituents to probe steric/electronic effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in a laboratory setting?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.